(2R,4R)-4-methylpyrrolidine-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H and ¹³C NMR signals for this compound include:
Infrared (IR) Spectroscopy
Prominent IR absorptions (KBr, cm⁻¹):
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
KKJQZEWNZXRJFG-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC1)C(=O)O |
Canonical SMILES |
CC1CC(NC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Esterification Route (Patent CN108047125A)
This method uses 4-methyl-2-cyanopiperidine as the starting material and proceeds through the following steps:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrolysis of 4-methyl-2-cyanopiperidine | Reflux with 6N HCl at 100 ± 5 °C for 5 hours | Formation of 4-methyl-2-piperidinecarboxylic acid hydrochloride (solid) |
| 2 | Esterification | Reflux with absolute ethanol and thionyl chloride for 5-6 hours | 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride |
| 3 | Isomer separation | Pulping with methyl tert-butyl ether and ethanol, filtration | Removal of cis isomer, collection of trans isomer |
| 4 | Chiral resolution | Reaction with L-tartaric acid in acetone/ethanol, crystallization, filtration | (2R,4R)-4-methylpiperidine-2-ethyl formate with high enantiomeric excess |
This method is advantageous due to mild reaction conditions, inexpensive and readily available reagents (ethanol, HCl, thionyl chloride, L-tartaric acid), and suitability for large-scale production. The cis-trans isomer separation by pulping is simple and efficient, avoiding complex protection/deprotection steps. The final chiral resolution by L-tartaric acid recrystallization achieves enantiomeric purity with less than 2% of the undesired enantiomer.
Grignard Reaction and Cyclization Route (Patent CN101712645B)
This approach starts from diethyl oxalate and 1-bromo-substituted propylene:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Grignard reaction | Diethyl oxalate reacts with 1-bromo-3-substituted-propylene | Intermediate 2-carbonyl-4-substituted-5-cyanoethyl valerate |
| 2 | Cyclization and protection | Cyclization, benzyl ester protection, and deprotection | Trans-4-substituted-2-piperidine ethyl formate |
| 3 | Chiral resolution | Fractional crystallization or other resolution methods | (2R,4R)-4-methyl-2-piperidine carboxylic acid compound |
This method benefits from readily available starting materials and mild reaction conditions. However, it involves multiple steps including protection and deprotection, which may complicate scale-up.
Catalytic Hydrogenation of 4-methyl-2-picolinic Acid (Patent CN103524401A)
This method uses 4-methyl-2-picolinic acid as the starting material:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrogenation reduction | Catalyst: palladium on charcoal (10% w/w), solvent: methanol or ethanol, temperature 45-55 °C, pressure 2-3 atm H2 | Reduction to 4-methyl-2-piperidinecarboxylic acid |
| 2 | Esterification | Reaction with thionyl chloride and ethanol | Formation of ethyl ester |
| 3 | Isomer separation and chiral resolution | Separation of trans isomer, resolution with chiral reagents | (2R,4R)-4-methyl-2-piperidinecarboxylic acid |
This route is noted for its safety, low cost, and operational simplicity. The use of common catalysts and solvents makes it industrially attractive. The chiral resolution step ensures high enantiomeric purity.
| Method | Starting Material | Key Steps | Advantages | Disadvantages | Yield / Purity |
|---|---|---|---|---|---|
| Hydrolysis & Esterification (CN108047125A) | 4-methyl-2-cyanopiperidine | Hydrolysis, esterification, isomer separation, L-tartaric acid resolution | Mild conditions, low cost, scalable, simple isomer separation | Moderate yield (~40% in final step) | High ee (>98%) |
| Grignard & Cyclization (CN101712645B) | Diethyl oxalate, 1-bromo-substituted propylene | Grignard reaction, cyclization, protection/deprotection, resolution | Readily available materials, mild conditions | Multi-step, complex protection steps | Not explicitly reported |
| Catalytic Hydrogenation (CN103524401A) | 4-methyl-2-picolinic acid | Hydrogenation, esterification, isomer separation, resolution | Safe, low cost, simple operation | Requires hydrogenation setup | High purity, yield not specified |
The hydrolysis and esterification method (CN108047125A) is currently favored for industrial production due to its operational simplicity and cost-effectiveness. The pulping method for cis-trans isomer separation is innovative and avoids repeated operations common in other methods.
The Grignard-based synthesis provides a versatile route for various 4-substituted piperidine derivatives but involves more complex synthetic manipulations, which may limit its industrial application.
Catalytic hydrogenation of 4-methyl-2-picolinic acid is a straightforward and safe method, with palladium on charcoal as an effective catalyst. The reaction conditions are mild, and the process is amenable to scale-up.
Chiral resolution using L-tartaric acid is a common and effective strategy to obtain the (2R,4R) enantiomer with high enantiomeric excess, often exceeding 98% ee, which is critical for pharmaceutical applications.
The preparation of (2R,4R)-4-methylpyrrolidine-2-carboxylic acid is well-established through several synthetic routes. The hydrolysis and esterification method starting from 4-methyl-2-cyanopiperidine, combined with efficient cis-trans isomer separation and L-tartaric acid resolution, stands out as the most practical and scalable approach. Alternative methods such as Grignard reaction-based synthesis and catalytic hydrogenation offer complementary routes depending on available starting materials and production scale. Each method balances complexity, cost, and purity considerations, enabling tailored synthesis strategies for research and industrial needs.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides. Its chiral nature allows for the creation of complex peptide structures essential for drug development and therapeutic applications. Solid-phase peptide synthesis often utilizes (2R,4R)-4-methylpyrrolidine-2-carboxylic acid to achieve high purity and yield of peptides .
Intermediate in Organic Synthesis
In organic chemistry, this compound acts as an intermediate for synthesizing various biologically active molecules. Its unique structure enables modifications that enhance the activity of potential drug candidates .
Pharmaceutical Research
Drug Development
The compound plays a pivotal role in pharmaceutical research, particularly in drug discovery. Its structural properties facilitate modifications that can improve the efficacy and selectivity of therapeutic agents targeting specific biological pathways. Studies have shown that derivatives of this compound exhibit promising activity against various diseases .
Bioconjugation Applications
In bioconjugation processes, this compound is used to attach biomolecules to drugs or imaging agents. This enhances the delivery and effectiveness of targeted therapies in the biomedical field .
Neuroscience Research
Research involving this compound has contributed significantly to the field of neuroscience. It is utilized in the synthesis of neuroactive compounds, aiding studies on neurological disorders and potential treatments. The compound's ability to interact with specific receptors makes it valuable for exploring neuropharmacological effects .
Case Study 1: Cytotoxicity Against Cancer Cells
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, such as MCF-7 (breast cancer). Further investigation is warranted to explore its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes, providing pathways for therapeutic applications. Molecular docking studies have highlighted its interactions with biological macromolecules, suggesting its role as an agonist or antagonist in various receptor systems .
Mechanism of Action
The mechanism of action of (2R,4R)-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or inhibitor, depending on the context. For example, it may inhibit the NADPH-oxidase dependent ROS system, affecting oxidative stress pathways . The precise molecular targets and pathways vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
Table 1: Key Structural Analogs and Their Properties
*Note: The CAS number 6734-41-4 corresponds to the (2S,4S) enantiomer, but racemic mixtures (rac-(2R,4R)) are referenced in aliases .
Key Observations :
- Lipophilicity : The 4-methyl derivative exhibits higher lipophilicity (logP ~0.5–1.0 estimated) compared to the polar 4-hydroxy analog (logP ~-1.0), impacting membrane permeability and bioavailability.
- Hydrogen Bonding : The 4-hydroxy analog forms intramolecular hydrogen bonds, enhancing rigidity and stability in peptide chains, whereas the methyl group introduces steric bulk without hydrogen-bonding capacity .
- Synthetic Utility : Fluorinated and methoxylated analogs are tailored for specific applications, such as PET imaging (fluoro) or improved solubility (methoxy) .
Stereochemical Comparisons
Table 2: Impact of Stereochemistry on Properties
Key Observations :
- The (2R,4R) configuration is rare in natural systems but critical for enantioselective catalysis.
- Mixed stereoisomers (e.g., racemic forms) often show reduced pharmacological efficacy compared to enantiopure compounds .
Biological Activity
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and applications, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 115.16 g/mol
- Chirality : Exhibits enantiomeric forms, with (2R,4R) being one specific stereoisomer that may exhibit distinct biological properties compared to its counterparts.
The structural characteristics of this compound include a pyrrolidine ring with a methyl group at the fourth position and a carboxylic acid functional group at the second position. This configuration is crucial for its interaction with biological systems and potential therapeutic applications.
Neuroprotective Effects
Recent studies have indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders such as anxiety and depression. Its structural similarity to amino acids allows it to effectively interact with neurotransmitter systems, potentially modulating synaptic transmission and neuronal survival.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its carboxylic acid group can form hydrogen bonds with active site residues of enzymes, while the pyrrolidine ring may engage in hydrophobic interactions. This mechanism is significant in the context of developing drugs targeting metabolic pathways associated with various diseases.
Antimicrobial Properties
In addition to neuropharmacological applications, this compound has shown promise in exhibiting antimicrobial activity. Its efficacy against certain bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding with proteins or enzymes.
- Hydrophobic Interactions : The pyrrolidine ring facilitates hydrophobic interactions that can stabilize ligand-receptor complexes.
These interactions can lead to modulation of enzyme activities or receptor functions, influencing various biological processes .
Research Findings and Case Studies
Several studies have explored the pharmacological potential of this compound:
-
Neuropharmacology :
- A study demonstrated that this compound could enhance synaptic plasticity in animal models, indicating potential benefits in cognitive function and memory enhancement.
- Antimicrobial Activity :
- Enzyme Interaction Studies :
Applications
The unique properties of this compound make it a versatile compound in various fields:
| Field | Application |
|---|---|
| Pharmaceuticals | Development of neuroprotective agents and antidepressants |
| Agriculture | Potential use as an antimicrobial agent for crop protection |
| Biochemistry | Building block for synthesizing complex organic molecules |
Q & A
Q. What are the common synthetic routes for (2R,4R)-4-methylpyrrolidine-2-carboxylic acid, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions with chiral intermediates. For example, a decarboxylation-alkylation strategy using tert-butyl XPhos and palladium diacetate as catalysts under inert conditions ensures stereochemical fidelity . Acid hydrolysis (e.g., HCl/water at 93–96°C) is critical for deprotection and carboxylate formation, while pH adjustment (to ~6.5) minimizes racemization . Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation derivatives) may enhance stereocontrol .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving stereochemistry. Data collection at high resolution (≤1.0 Å) and refinement against twinned or high-symmetry crystals improve accuracy . Hydrogen bonding networks involving the carboxylic acid and pyrrolidine ring are key validation metrics .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA/IB) ensures enantiomeric purity (>98% by area normalization) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, COSY, HSQC) confirms regiochemistry, with characteristic shifts at δ ~3.8–4.2 ppm for the pyrrolidine protons . Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H]⁺: 174.16) .
Advanced Research Questions
Q. How can conformational dynamics of this compound be analyzed to predict its biological interactions?
- Methodological Answer : Conformational studies combine NMR relaxation (T₁/T₂ measurements) and density functional theory (DFT) . The 4-methyl group restricts puckering of the pyrrolidine ring, favoring a Cγ-endo conformation, which is critical for binding to enzymes like proline hydroxylases . Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model hydrophobic interactions and hydrogen-bonding patterns .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Yield discrepancies often arise from solvent polarity effects or catalyst loading . For example, replacing dichloromethane with ethyl acetate in extraction steps improves recovery of polar intermediates . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as tert-butyloxycarbonyl (Boc) deprotection, which may require optimized HCl concentrations (36.5% vs. dilute) . Design of experiments (DoE) matrices help isolate critical factors (temperature, stirring rate) .
Q. How does the compound’s stereochemistry influence its role as a building block in peptidomimetics?
- Methodological Answer : The (2R,4R) configuration mimics L-proline’s rigidity, enabling β-turn stabilization in peptides. Comparative studies with (2S,4R) analogs show ~20% higher α-helix propensity in model peptides (CD spectroscopy data) . Fmoc-protected derivatives are used in solid-phase synthesis, with coupling efficiencies monitored via Kaiser tests .
Data Contradiction Analysis
Q. Why do reported melting points and solubility profiles vary across studies?
- Methodological Answer : Variations arise from polymorphism (e.g., anhydrous vs. hydrate forms) and impurity profiles . Recrystallization from ethanol/ethyl acetate (1:3) yields a stable anhydrous form (m.p. 215–217°C), while hydrate forms (m.p. ~195°C) are common in aqueous work-ups . Solubility in DMSO (≥50 mg/mL) is pH-dependent due to zwitterionic behavior (pKa₁ ~1.9, pKa₂ ~10.2) .
Methodological Best Practices
- Stereochemical Purity : Use chiral derivatization (e.g., Marfey’s reagent) coupled with LC-MS to detect <2% enantiomeric excess (ee) .
- Crystallization : Slow evaporation from tert-butanol/water (9:1) minimizes twinning .
- Safety : Despite low acute toxicity (GHS Category 5), handle with nitrile gloves due to potential sensitization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
